7-(4-(trifluorométhoxy)benzamido)-3,4-dihydroisoquinoléine-2(1H)-carboxylate de méthyle

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

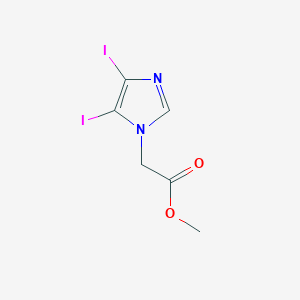

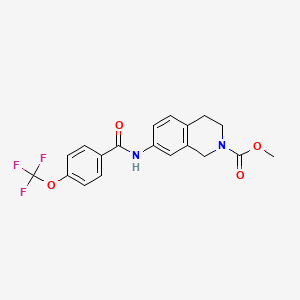

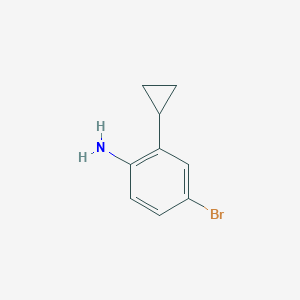

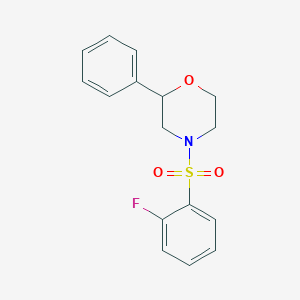

Methyl 7-(4-(trifluoromethoxy)benzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a useful research compound. Its molecular formula is C19H17F3N2O4 and its molecular weight is 394.35. The purity is usually 95%.

BenchChem offers high-quality methyl 7-(4-(trifluoromethoxy)benzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 7-(4-(trifluoromethoxy)benzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Bien sûr ! Voici une analyse complète des applications de la recherche scientifique du composé « 7-(4-(trifluorométhoxy)benzamido)-3,4-dihydroisoquinoléine-2(1H)-carboxylate de méthyle », également connu sous le nom de « 7-[[4-(trifluorométhoxy)benzoyl]amino]-3,4-dihydro-1H-isoquinoléine-2-carboxylate de méthyle ».

Applications pharmaceutiques

Ce composé a montré un potentiel dans la recherche pharmaceutique en raison de ses propriétés structurelles. Le groupe trifluorométhoxy est connu pour améliorer la stabilité métabolique et la biodisponibilité des agents pharmaceutiques. Des recherches ont indiqué que des composés ayant des structures similaires peuvent agir comme des inhibiteurs de divers enzymes et récepteurs, ce qui en fait des candidats au développement de médicaments pour le traitement de maladies telles que le cancer, l’inflammation et les troubles neurologiques .

Agents antibactériens et antifongiques

La présence du groupe trifluorométhoxy dans le composé augmente sa lipophilie, ce qui peut améliorer sa capacité à pénétrer les parois cellulaires bactériennes. Des études ont montré que des composés similaires présentent des activités antibactériennes et antifongiques significatives, ce qui les rend utiles dans le développement de nouveaux agents antimicrobiens . Cela pourrait être particulièrement précieux pour lutter contre les souches bactériennes résistantes aux antibiotiques.

Synthèse chimique et catalyse

En chimie organique, ce composé peut être utilisé comme intermédiaire dans la synthèse de molécules plus complexes. Sa structure unique lui permet de participer à diverses réactions chimiques, notamment des réactions de substitution nucléophile et de cyclisation. Ceci en fait un outil précieux dans la synthèse d’autres composés fluorés, qui sont souvent utilisés dans les produits pharmaceutiques et les produits agrochimiques .

Chimie médicinale

Le potentiel du composé en tant qu’échafaudage pour la conception de médicaments est important. Les chimistes médicinaux peuvent modifier sa structure pour créer des dérivés ayant une activité biologique et une sélectivité accrues. Cette approche peut conduire à la découverte de nouveaux médicaments avec une efficacité et un profil de sécurité améliorés.

Progrès récents dans les nouveaux réactifs de trifluorométhoxylation Synthèse, caractérisation, activités antioxydantes et antibactériennes de nouveaux 2,3-diméthoxy et 3-acétoxy-2-méthyl benzamides Propriétés mécaniques, optiques et antioxydantes des films composites d’alcool polyvinylique/amidon de maïs oxydé dopés à la 7-hydroxy-4-méthyl coumarine : Progrès récents dans les nouveaux réactifs de trifluorométhoxylation : Synthèse, caractérisation, activités antioxydantes et antibactériennes de nouveaux 2,3-diméthoxy et 3-acétoxy-2-méthyl benzamides : Propriétés mécaniques, optiques et antioxydantes des films composites d’alcool polyvinylique/amidon de maïs oxydé dopés à la 7-hydroxy-4-méthyl coumarine : Progrès récents dans les nouveaux réactifs de trifluorométhoxylation : Synthèse, caractérisation, activités antioxydantes et antibactériennes de nouveaux 2,3-diméthoxy et 3-acétoxy-2-méthyl benzamides

Propriétés

IUPAC Name |

methyl 7-[[4-(trifluoromethoxy)benzoyl]amino]-3,4-dihydro-1H-isoquinoline-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17F3N2O4/c1-27-18(26)24-9-8-12-2-5-15(10-14(12)11-24)23-17(25)13-3-6-16(7-4-13)28-19(20,21)22/h2-7,10H,8-9,11H2,1H3,(H,23,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWXJMTOQEARVQV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC=C(C=C3)OC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17F3N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]-6-(pyridin-2-yl)pyridazine](/img/structure/B2395321.png)

![N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-N-(4-isopropylbenzo[d]thiazol-2-yl)propionamide](/img/structure/B2395324.png)

![N-[(4-methoxyphenyl)methyl]-6-(6-{[(3-nitrophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide](/img/structure/B2395335.png)

![N-(3-chloro-2-methylphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2395338.png)

![6-((2,5-dimethoxyphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2395342.png)